3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal
Description
3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal is a phosphorylated acetal compound characterized by two diethylphosphono groups and a protected aldehyde functionality (acetal group). Its structure combines phosphorus ester and acetal moieties, which influence its reactivity and stability. Phosphorylated acetals are primarily studied for their unique hydrolysis behavior, where acid treatment can lead to cleavage of the phosphorus-carbon (P–C) bond instead of the acetal group . This compound is utilized in organic synthesis, particularly in reactions requiring aldehyde protection and phosphorus-mediated transformations.
Properties
IUPAC Name |
1,1-bis(diethoxyphosphoryl)-3,3-diethoxypropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34O8P2/c1-7-18-14(19-8-2)13-15(24(16,20-9-3)21-10-4)25(17,22-11-5)23-12-6/h14-15H,7-13H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVRSVYGCFLSPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(P(=O)(OCC)OCC)P(=O)(OCC)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701161032 | |
| Record name | P,P,P′,P′-Tetraethyl P,P′-(3,3-diethoxypropylidene)bis[phosphonate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701161032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196152-49-4 | |
| Record name | P,P,P′,P′-Tetraethyl P,P′-(3,3-diethoxypropylidene)bis[phosphonate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196152-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | P,P,P′,P′-Tetraethyl P,P′-(3,3-diethoxypropylidene)bis[phosphonate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701161032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal typically involves the reaction of propionaldehyde with diethylphosphono compounds in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes further reaction to form the acetal. The reaction conditions often include the use of an acid catalyst such as hydrochloric acid or sulfuric acid, and the removal of water to drive the equilibrium towards the formation of the acetal .
Industrial Production Methods: In an industrial setting, the production of 3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal may involve large-scale batch or continuous processes. The reaction is typically carried out in a reactor equipped with a distillation column to remove water and drive the reaction to completion. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the acetal back to the corresponding aldehyde.
Substitution: The diethylphosphono groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Propionaldehyde.
Substitution: Substituted phosphono compounds.
Scientific Research Applications
3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the preparation of phosphonate-based drugs.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting metabolic pathways involving phosphonates.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal involves its reactivity as an acetal. The compound can undergo hydrolysis to release the corresponding aldehyde and diethylphosphono groups. The aldehyde can then participate in various chemical reactions, while the diethylphosphono groups can act as nucleophiles or electrophiles in different reaction pathways. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparison with Similar Compounds
Structural and Functional Comparisons
Propionaldehyde Diethyl Acetal (CAS 4744-08-5)
- Structure : Lacks phosphorus groups; contains a simple 1,1-diethoxypropane backbone.
- Properties :
- Key Difference: The absence of phosphono groups simplifies its hydrolysis behavior, which typically targets the acetal group rather than P–C bonds.
Malonaldehyde Bis(diethyl Acetal) (1,1,3,3-Tetraethoxypropane)
- Structure : Contains two acetal groups on a propane backbone.
- Applications : Serves as a crosslinking agent and precursor for malonaldehyde release .
- Contrast : Unlike the target compound, it lacks phosphorus, limiting its utility in phosphorus-specific reactions.
Phthalimidoacetaldehyde Diethyl Acetal (CAS 78902-09-7)
- Structure : Incorporates a phthalimide group adjacent to the acetal.
- Properties :
- Differentiation : The phthalimide group introduces nitrogen-based reactivity, absent in the phosphorus-focused target compound.
Cyanoacetaldehyde Diethyl Acetal (3,3-Diethoxypropiononitrile)
- Structure : Features a nitrile group instead of phosphorus.
- Properties :
- Contrast : The nitrile functionality diverges from the phosphorus-mediated applications of the target compound.
Phosphorus-Containing Analogs
Bis(diethylphosphono)methyl Ether
- Synthesis : Formed via condensation of triethyl phosphite, formaldehyde, and diethylphosphorous acid .
- Reactivity: Shares diethylphosphono groups but lacks the acetal group, making it more prone to P–O bond cleavage.
1,3-Bis(diphenylphosphino)propane (CAS 6737-42-4)
- Structure: Contains diphenylphosphino groups on a propane chain.
- Application : Widely used as a ligand in coordination chemistry and catalysis .
- Comparison : The target compound’s acetal group offers aldehyde protection, whereas this compound focuses on metal coordination.
Reactivity and Stability
- Acid Hydrolysis: The target compound undergoes P–C bond cleavage under acidic conditions, unlike non-phosphorus acetals (e.g., propionaldehyde diethyl acetal), which hydrolyze to release aldehydes . Malonaldehyde bis(diethyl acetal) releases malonaldehyde upon hydrolysis, useful in crosslinking applications .
Biological Activity
3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal (CAS No. 1196152-49-4) is a phosphonate compound with potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in biological and medicinal chemistry.
- Molecular Formula : C11H23O4P2
- Molecular Weight : 294.24 g/mol
- Structure : The compound contains two diethylphosphono groups attached to a propionaldehyde backbone, which contributes to its reactivity and biological properties.
Biological Activity Overview
3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal exhibits various biological activities, particularly in the fields of enzyme inhibition and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological pathways:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic processes, potentially leading to altered cellular responses.
- Cellular Effects : The compound may induce apoptosis in specific cell types, affecting cell proliferation and survival.
Case Studies
-
Inhibition of Enzymatic Activity :
- A study demonstrated that 3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal significantly inhibited the activity of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
- Anticancer Properties :
-
Antimicrobial Activity :
- Preliminary tests indicated that the compound exhibits antimicrobial properties against various bacterial strains, suggesting its utility in developing new antimicrobial agents .
Data Table: Biological Activities of 3,3-Bis(diethylphosphono)propionaldehyde diethyl acetal
Q & A
Q. What is the recommended synthetic route for 3,3-bis(diethylphosphono)propionaldehyde diethyl acetal in laboratory settings?
The compound is typically synthesized via condensation reactions involving diethylphosphite derivatives and aldehydes. A ternary system of triethyl phosphite, formaldehyde, and diethylphosphorous acid can yield bisphosphonated acetals. Key steps include:
- Controlled addition of formaldehyde to diethylphosphite under anhydrous conditions.
- Use of inert atmospheres (e.g., nitrogen) to prevent oxidation.
- Isolation via fractional distillation or column chromatography to separate by-products like bis(diethylphosphono)methyl ether .
Table 1: Example Reaction Conditions
| Reagents | Conditions | Key Products |
|---|---|---|
| Triethyl phosphite, formaldehyde, diethylphosphorous acid | 60–80°C, anhydrous solvent | Bisphosphonated acetals, ether by-products |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Structural validation relies on:
- NMR spectroscopy : and NMR to confirm acetal and phosphonate groups.
- Mass spectrometry (MS) : High-resolution MS for molecular weight verification.
- Chromatography : HPLC or GC to assess purity (>97% by GC, as noted in supplier data) .
Q. How should this compound be stored to ensure stability?
- Store in airtight containers under inert gas (e.g., argon) at 2–8°C.
- Protect from moisture and oxidizing agents to prevent hydrolysis or decomposition.
- Monitor for degradation via periodic NMR analysis .
Advanced Research Questions
Q. What mechanistic insights explain its reactivity with nucleophiles in organic synthesis?
The acetal group acts as a protected aldehyde, while the phosphonate moieties serve as electron-withdrawing groups, enhancing electrophilicity. Reaction pathways include:
- Nucleophilic substitution : Attack at the acetal carbon under acidic conditions.
- Phosphonate-assisted stabilization : Transition-state stabilization during reactions with amines or Grignard reagents. Example: Use in synthesizing tert-butyl carbamates via aminopropylphosphonate intermediates .
Q. How can researchers address challenges in isolating the compound from complex reaction mixtures?
- Purification methods :
Q. What role does this compound play in biomaterial design or drug delivery systems?
Structurally similar diethyl acetal derivatives (e.g., 3,3-diethoxypropan-1-amine) are used to modulate hydrogel properties for cartilage regeneration. Applications include:
- Controlled release of bioactive molecules.
- Enhancing scaffold stability via pH-responsive acetal cleavage .
Q. What safety protocols are essential for handling this compound in the laboratory?
- PPE requirements : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential vapor release.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Data Contradictions and Resolution
- Synthetic Yield Variability : reports multiple by-products (e.g., bisphosphonated ethers), which may reduce yields. Optimize stoichiometry and reaction time to favor the target compound.
- Purity Discrepancies : Supplier data (e.g., 97% purity ) vs. lab-synthesized batches require validation via cross-referenced analytical methods (NMR, GC).
Key Research Gaps
- Limited data on long-term stability under varying pH/temperature conditions.
- Mechanistic studies on phosphonate-acetal synergy in catalytic applications.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
